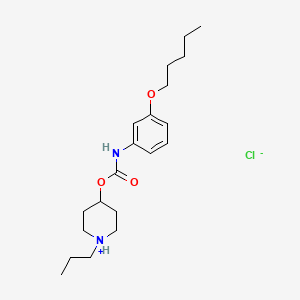

Carbamic acid, (3-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride

Description

The compound Carbamic acid, (3-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride (hereafter referred to by its full IUPAC name) is a carbamate derivative featuring a pentyloxy (-O-C5H11) substituent at the 3-position of the phenyl ring and a propyl-piperidinyl ester backbone.

Key structural attributes include:

- Carbamate core: Critical for enzyme inhibition (e.g., acetylcholinesterase) or receptor modulation.

- Alkoxy chain length: The pentyloxy group (C5) may influence lipophilicity, bioavailability, and target binding compared to shorter (butoxy, C4) or longer (heptyloxy, C7) chains.

- Monohydrochloride salt: Enhances solubility and stability for pharmaceutical formulations.

Properties

CAS No. |

105384-07-4 |

|---|---|

Molecular Formula |

C20H33ClN2O3 |

Molecular Weight |

384.9 g/mol |

IUPAC Name |

(1-propylpiperidin-1-ium-4-yl) N-(3-pentoxyphenyl)carbamate;chloride |

InChI |

InChI=1S/C20H32N2O3.ClH/c1-3-5-6-15-24-19-9-7-8-17(16-19)21-20(23)25-18-10-13-22(12-4-2)14-11-18;/h7-9,16,18H,3-6,10-15H2,1-2H3,(H,21,23);1H |

InChI Key |

JSEXWWDPNOHASV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CCC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (3-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride involves several steps. Typically, the process begins with the preparation of the pentyloxyphenyl intermediate, which is then reacted with a propyl-piperidinyl ester under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Quality control measures are implemented at various stages to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated compounds, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the functional groups involved.

Scientific Research Applications

Carbamic acid, (3-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules for further study.

Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of carbamic acid, (3-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs with Varying Alkoxy Chains

The alkoxy chain length on the phenyl ring significantly impacts physicochemical and toxicological properties. Below is a comparative analysis:

Observations :

- Molecular weight increases linearly with alkoxy chain length, directly affecting lipophilicity and membrane permeability.

- Data for the target compound (C5) are lacking but could be extrapolated to fall between C4 and C7 analogs.

Functional Group Modifications in Related Carbamates

Piperidine/Piperidinyl Backbone Variants

- Denibulin Hydrochloride (779356-64-8) : A benzimidazole-linked carbamate with antitumor activity. Its structure includes a sulfur-containing benzimidazole moiety, unlike the phenyl-piperidinyl backbone of the target compound. This highlights the role of aromatic substituents in dictating therapeutic targets (e.g., solid tumors vs. neurological disorders) .

- (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (652971-20-5) : Features a tert-butoxycarbonyl (BOC) protective group and carboxylic acid, emphasizing its utility as a synthetic intermediate rather than a bioactive molecule .

Formetanate Hydrochloride

- Formetanate hydrochloride (synonymous with the target compound’s class) is a carbamate insecticide with a dimethylamino-methylene substituent. Its acute toxicity and mechanism (acetylcholinesterase inhibition) underscore the pharmacological diversity within carbamates, influenced by substituent chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.